

Biochemical and physical properties of (R)-Afatinib

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Compound of Interest

Compound Name: Afatinib, (R)-

Cat. No.: B601762

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(R)-Afatinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Afatinib is a potent, orally bioavailable, and irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides an in-depth overview of the biochemical and physical properties of (R)-Afatinib, its mechanism of action, and detailed experimental protocols for its synthesis, purification, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Physicochemical Properties

(R)-Afatinib is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide	--INVALID-LINK--
Synonyms	BIBW 2992	--INVALID-LINK--
Chemical Formula	C ₂₄ H ₂₅ ClFN ₅ O ₃	--INVALID-LINK--
Molecular Weight	485.9 g/mol	--INVALID-LINK--
Melting Point	A solid form exhibits endothermic peaks at 95.9 °C and 138.6 °C as determined by Differential Scanning Calorimetry (DSC). A reference standard has been reported to melt in the range of 183-186 °C.	
Solubility	Soluble in DMSO (≥49.3 mg/mL) and ethanol (≥13.07 mg/mL, with sonication). Sparingly soluble in aqueous buffers.	
pKa (predicted)	Not available	
LogP (computed)	3.6	--INVALID-LINK--

Biochemical Properties and Mechanism of Action

(R)-Afatinib is a second-generation tyrosine kinase inhibitor that functions as an irreversible blocker of the ErbB family of receptors. It covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR and HER2, leading to irreversible inhibition of their kinase activity. This blockade disrupts downstream signaling pathways crucial for cell proliferation, survival, and metastasis.

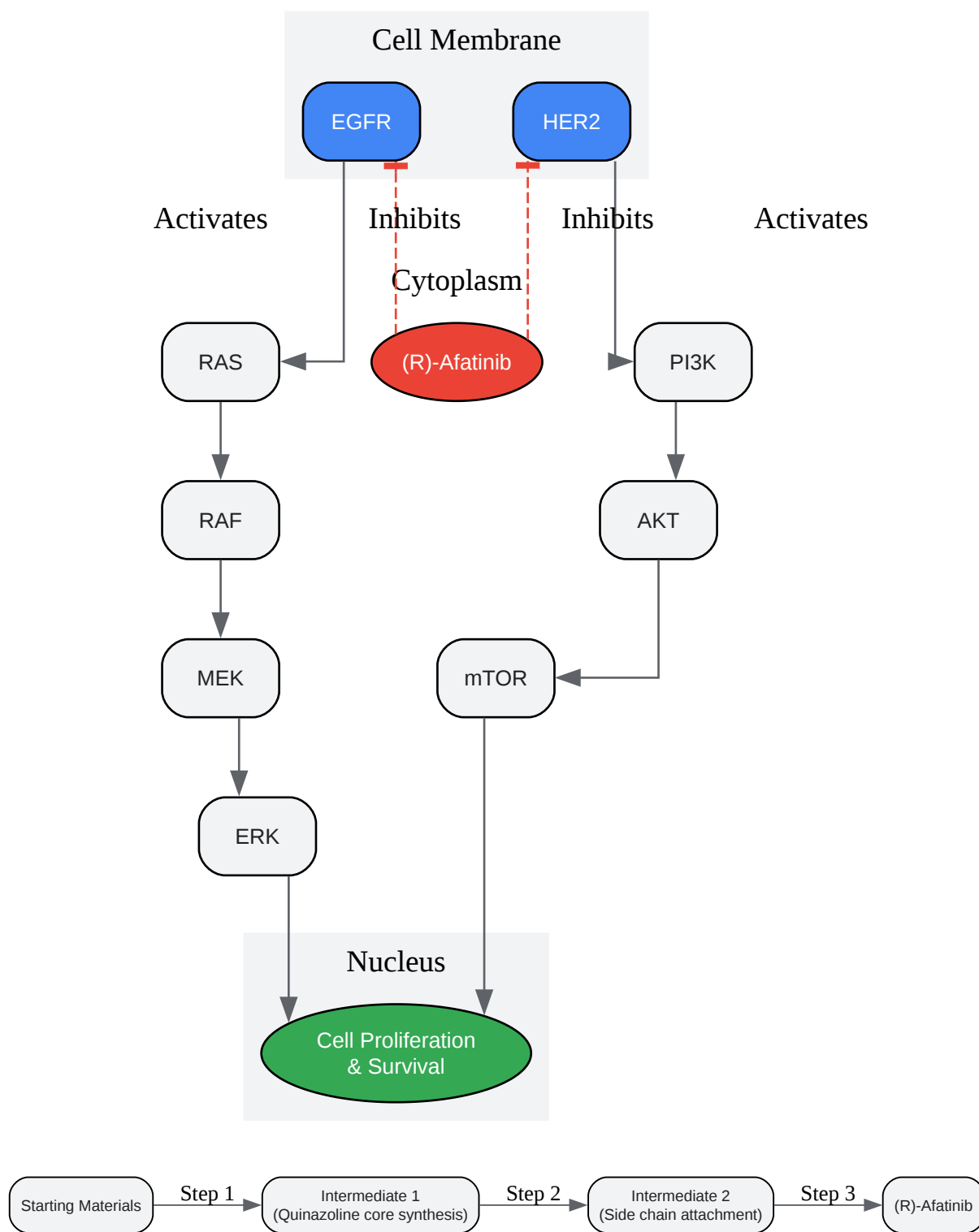
Target Kinases and Inhibitory Potency

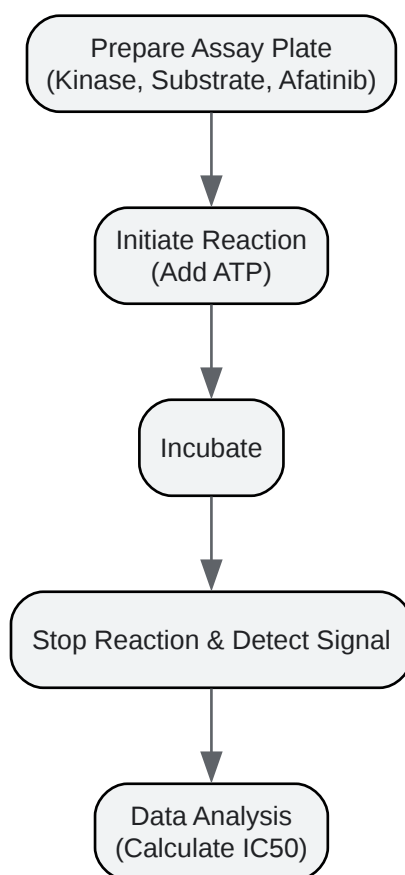
The inhibitory activity of (R)-Afatinib against key kinases is presented in the table below.

Target	IC ₅₀ (nM)	Reference
EGFR (Wild-type)	0.5	--INVALID-LINK--
EGFR (L858R mutant)	0.4	--INVALID-LINK--
EGFR (L858R/T790M double mutant)	10	--INVALID-LINK--
HER2 (ErbB2)	14	--INVALID-LINK--
HER4 (ErbB4)	1	--INVALID-LINK--

Signaling Pathway

(R)-Afatinib exerts its anti-cancer effects by inhibiting the signaling cascades downstream of EGFR and HER2. The binding of ligands such as EGF and heregulin to these receptors triggers their dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways affected by Afatinib include the RAS/RAF/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/AKT/mTOR pathway, which governs cell survival and growth. By irreversibly blocking the kinase activity of EGFR and HER2, Afatinib effectively shuts down these pro-tumorigenic signaling networks.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com